Ethylene glycol diglycidyl ether

Descripción general

Descripción

Ethylene glycol diglycidyl ether is a chemical compound with the molecular formula C₈H₁₄O₄. It is a colorless to pale yellow liquid that is soluble in water and various organic solvents. This compound is widely used as a cross-linking agent due to its two epoxy groups, which can react with various functional groups such as amino, hydroxyl, and carboxyl groups .

Métodos De Preparación

Ethylene glycol diglycidyl ether is typically synthesized through the reaction of ethylene glycol with epichlorohydrin. The reaction involves the following steps:

Reaction with Epichlorohydrin: Ethylene glycol reacts with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate glycidyl ether.

Purification: The intermediate product is then purified through distillation or other separation techniques to obtain this compound.

Industrial production methods often involve continuous processes to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .

Análisis De Reacciones Químicas

Ethylene glycol diglycidyl ether undergoes various chemical reactions, primarily due to its reactive epoxy groups. Some common reactions include:

Ring-Opening Reactions: The epoxy groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

Cross-Linking Reactions: this compound is widely used as a cross-linking agent in polymer chemistry.

Hydrolysis: The compound can also undergo hydrolysis in the presence of water, leading to the formation of diols.

Aplicaciones Científicas De Investigación

Biomedical Applications

Cross-Linking Agent in Hydrogels

EGDGE is extensively used as a cross-linker in the synthesis of hydrogels, which are critical in biomedical applications such as drug delivery and tissue engineering. For instance, studies have shown that EGDGE can be used to create injectable hydrogels that enhance soft tissue regeneration by providing a supportive matrix for cell attachment and growth .

Tissue Engineering

In tissue engineering, EGDGE-modified polymers have been developed to improve mechanical properties and biocompatibility. For example, fumarated poly(ethylene glycol) diglycidyl ether has been utilized to create hydrogels that promote cell adhesion and proliferation, demonstrating potential for regenerative medicine .

Material Science Applications

Adhesives and Sealants

EGDGE serves as a reactive diluent in epoxy resins, enhancing their performance by reducing viscosity while maintaining mechanical strength. This property makes it suitable for adhesives and sealants used in construction and automotive industries .

Biodegradable Materials

Recent advancements have leveraged EGDGE in developing biodegradable polymeric materials. These materials, often combined with natural fillers like sawdust or wood flour, exhibit promising mechanical properties and environmental durability, making them suitable for packaging applications .

Environmental Applications

Sustainable Packaging Solutions

The incorporation of EGDGE in biodegradable packaging materials represents a significant advancement towards sustainability. These materials not only reduce reliance on petroleum-based plastics but also offer improved mechanical properties for packaging applications .

Case Studies

Mecanismo De Acción

The mechanism of action of ethylene glycol diglycidyl ether primarily involves the ring-opening reactions of its epoxy groups. These reactions lead to the formation of covalent bonds with various functional groups, resulting in cross-linked networks. The molecular targets include amino, hydroxyl, and carboxyl groups on polymers and biomolecules . The pathways involved in these reactions are typically nucleophilic substitution and addition reactions .

Comparación Con Compuestos Similares

Ethylene glycol diglycidyl ether can be compared with other similar compounds, such as:

Polythis compound: This compound has a longer chain length and is used for similar applications but provides different mechanical properties due to its higher molecular weight.

Diglycerol triglycidyl ether: This compound has three epoxy groups and is used for more extensive cross-linking applications.

This compound is unique due to its balance of reactivity and mechanical properties, making it suitable for a wide range of applications in various fields .

Actividad Biológica

Ethylene glycol diglycidyl ether (EGDE) is an organic compound characterized by its dual oxirane (epoxy) functionalities, making it a versatile agent in various chemical applications, particularly in the fields of biomaterials and pharmaceuticals. This article delves into its biological activity, focusing on its role as a cross-linking agent, potential toxicity, and relevant case studies.

EGDE is a colorless to slightly yellow liquid with a molecular formula of CHO and a molecular weight of approximately 174.19 g/mol. Its unique structure allows it to react with functional groups on proteins and polysaccharides, facilitating the formation of covalent bonds that enhance the stability and mechanical properties of biomaterials.

Common Applications:

- Cross-linking agent for proteins (e.g., hemoglobin).

- Modifying properties of epoxy resins.

- Creating hydrogels for drug delivery systems.

Cross-Linking Mechanism

EGDE's epoxide groups can react with nucleophilic sites on biomolecules such as amino acids, leading to cross-linking. This property has been exploited in various studies:

- Hemoglobin Cross-Linking: Research has shown that EGDE can effectively cross-link hemoglobin, potentially improving its oxygen-carrying capacity. The reaction is pH-dependent, favoring sulfhydryl group interactions at physiological pH levels .

- Gelatin Modification: Studies indicate that EGDE can cross-link gelatin to enhance mechanical strength and control drug release in wound dressings.

Toxicity Assessment

Despite its utility, EGDE poses several health risks. It is classified as an irritant to skin and eyes, with potential reproductive toxicity observed in animal studies. Key findings include:

- Subcutaneous Toxicity: A study involving BALB/c male mice demonstrated that doses above 10,000 μg/mouse resulted in skin ulcerations and hair loss. Mice injected with 20,000 μg displayed severe scarring and delayed recovery .

- Histopathological Effects: Histological examinations revealed normal liver, spleen, and kidney tissues following EGDE exposure; however, significant skin damage was noted at higher doses .

Case Studies

-

Cross-Linking of Hemoglobin:

- Objective: To evaluate EGDE's effectiveness as a cross-linker for hemoglobin.

- Methodology: Electrophoresis and multi-angle laser light scattering were employed to analyze the reaction products.

- Results: EGDE demonstrated a preferential reaction with sulfhydryl groups at pH 7.5–9.5, suggesting its potential as a safer alternative to glutaraldehyde for protein cross-linking .

-

Development of Injectable Hydrogels:

- Objective: To synthesize RGD-modified hydrogels using EGDE.

- Methodology: Photopolymerization techniques were applied to create hydrogels with varying mechanical properties based on the concentration of PEGDA (polyethylene glycol diacrylate).

- Results: The hydrogels exhibited improved gelation percentages and mechanical strength, highlighting EGDE's role in enhancing biomaterial properties .

Comparative Analysis

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHO | Dual oxirane functionalities; used in protein cross-linking |

| Dithis compound | CHO | Similar reactivity; used as a reactive diluent |

| Propylene Glycol Diglycidyl Ether | CHO | Different thermal properties; less toxic |

| Glycerol Diglycidyl Ether | CHO | Biodegradable; lower toxicity profile |

Propiedades

IUPAC Name |

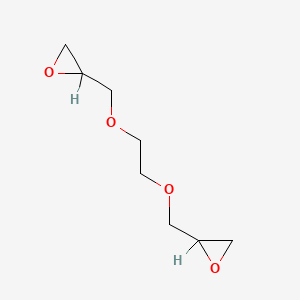

2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBIOSPNXBMOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-72-5, 58782-18-6, 29317-04-2 | |

| Record name | Polyethylene glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58782-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044876 | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2224-15-9, 72207-80-8 | |

| Record name | Glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,2-epoxypropylether)ethanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[ethylenebis(oxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene glycol diglycidyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R860RS597 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] EGDE triggers a conformational transition in silk fibroin from a random coil to a β-sheet structure. This transition, driven by the formation of interstrand cross-links, leads to gelation and influences the hydrogel's mechanical properties. The strength of the hydrogel can be tuned by adjusting the pH of the reaction solution.

ANone: The molecular formula of EGDE is C8H14O4, and its molecular weight is 174.19 g/mol.

A: [] Yes, X-ray fluorescence spectroscopy has been used to study the electronic structure of EGDE, particularly when cross-linked with chitosan. Changes in the oxygen Kα X-ray emission spectra provided insights into the different oxygen environments within the molecule.

A: [] Yes, EGDE can act as a viscosity reducer, plasticizer, and crosslinking agent in soy-based adhesives. Incorporating EGDE can significantly enhance the adhesive's wet shear strength due to the formation of crosslinking structures.

A: [] EGDE, along with glycerol polyglycidyl ether, has shown promise as a gelling agent in the aqueous gel casting of ceramics. Its solubility, viscosity, and ability to form gelled bodies with desirable properties make it suitable for this application.

ANone: While EGDE itself doesn't typically act as a catalyst, it plays a crucial role in phase transfer catalysis reactions.

A: [] EGDE has been successfully used in the synthesis of oligo ethylene glycol diglycidyl ether through phase transfer catalysis. In this process, solid NaOH and tetrabutylammonium hydrogen sulfate (TBAS) were employed, achieving a high selectivity for diether (98%).

ANone: The provided research papers do not offer a detailed exploration of SAR concerning EGDE. Further investigations focusing on modifying the EGDE structure and analyzing the impact on its reactivity and properties could provide valuable insights.

ANone: While the provided research doesn't explicitly discuss SHE regulations related to EGDE, it is crucial to handle and dispose of EGDE and its derivatives following appropriate safety guidelines and regulations.

ANone: The provided papers primarily focus on the material science and chemical applications of EGDE. They do not cover aspects related to pharmacokinetics, pharmacodynamics, efficacy, resistance, toxicology, drug delivery, or biomarkers.

ANone: Various techniques are employed to characterize EGDE-modified materials, including:

- Scanning Electron Microscopy (SEM): [, , ] To examine the surface morphology and microstructure of materials.

- Fourier Transform Infrared (FTIR) Spectroscopy: [, ] To identify functional groups and analyze chemical bonding interactions.

- X-ray Diffraction (XRD): [, ] To investigate the crystalline structure and identify any changes caused by EGDE modification.

- Thermogravimetric Analysis (TGA): [, ] To evaluate the thermal stability and degradation behavior of materials.

- Multi-Angle Laser Light Scattering (MALLS): [] Used in conjunction with size-exclusion HPLC to determine the molecular weight distribution of EGDE-crosslinked proteins like hemoglobin.

ANone: This specific aspect of EGDE's environmental impact and degradation pathways requires further investigation, as it is not extensively discussed in the provided literature.

ANone: These aspects are not extensively covered within the scope of the provided research papers.

A: [] Yes, EGDE treatment does not remove N-glycolylneuraminic acid (Neu5Gc) from xenogeneic tissues. Neu5Gc is a xenoantigen that can trigger immune responses in humans. This presence could contribute to the early immune rejection of EGDE-treated bioprosthetic heart valves.

A: [] Yes, EGDE has been investigated as a potential alternative to glutaraldehyde for crosslinking hemoglobin. It offers the advantage of large-scale production without significantly affecting hemoglobin's biological activity.

A: Yes, depending on the application, several alternatives to EGDE exist. For instance, in the preparation of porous silk fibroin gels, glycerol [] can be used as a porogen instead of EGDE.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.